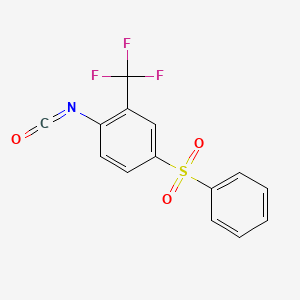
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone (TFIDS) is an organic compound that has been studied for its potential applications in scientific research. It is a synthetically produced compound, which is a derivative of diphenyl sulfone and isocyanic acid. TFIDS has been investigated for its ability to act as a catalyst in various organic reactions, as well as its ability to act as a stabilizing agent in certain laboratory experiments. Additionally, TFIDS has been studied for its potential use in biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its potential use in various scientific research applications. It has been found to act as a catalyst in organic reactions, such as the oxidation of alkenes, the hydrolysis of amides, and the synthesis of polymers. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its ability to act as a stabilizing agent in certain laboratory experiments, such as the synthesis of polymers and the preparation of cyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is not yet fully understood. However, it is believed that 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to a Lewis base, such as a metal ion or an organic compound. It is thought that this Lewis acid-base interaction is responsible for the catalytic activity of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone are not yet fully understood. However, it has been suggested that 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone may have potential applications in the field of drug delivery, as it has been shown to bind to certain proteins and nucleic acids. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its potential use in gene therapy, as it has been found to inhibit the activity of certain enzymes involved in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been found to be a relatively stable compound, which makes it useful for long-term experiments. However, there are also some limitations to the use of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in laboratory experiments. For example, it has been found to be toxic to certain organisms, so it must be handled with care. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has a high vapor pressure, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
The potential applications of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in scientific research are numerous. One potential future direction for 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone research is the investigation of its potential use in drug delivery systems. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in gene therapy, as it has been found to have some inhibitory effects on certain enzymes involved in gene expression. Furthermore, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in the synthesis of polymers, as it has been found to act as a catalyst in certain polymerization reactions. Finally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in the stabilization of certain laboratory experiments, as it has been found to act as a stabilizing agent in certain reactions.
Synthesemethoden
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone can be synthesized through a two-step process. The first step involves the reaction of a trifluoromethyl iodide and a diphenyl sulfone in a solvent, such as acetonitrile. This reaction produces a trifluoromethyl sulfone. The second step involves the reaction of the trifluoromethyl sulfone with isocyanic acid in a solvent, such as dimethylformamide. This reaction produces the desired 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone product.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c15-14(16,17)12-8-11(6-7-13(12)18-9-19)22(20,21)10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPRGZIRUBPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

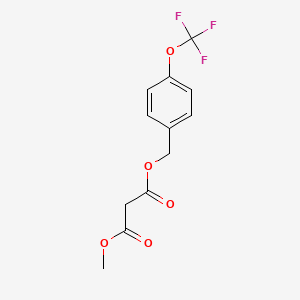

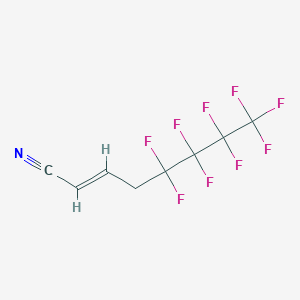

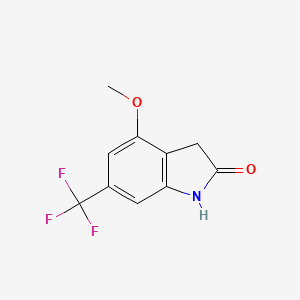
![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)
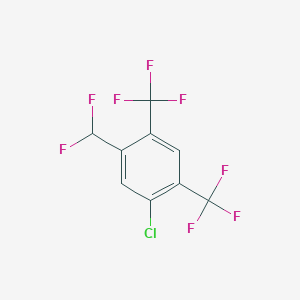
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
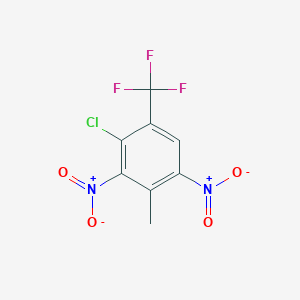
![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
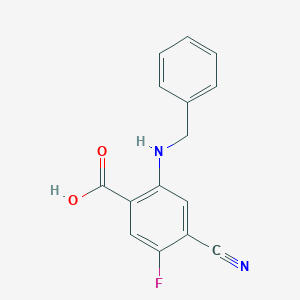

![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)